molecular formula C17H14N2O4 B2606602 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate CAS No. 400077-14-7

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate

Cat. No.: B2606602
CAS No.: 400077-14-7
M. Wt: 310.309
InChI Key: FDUJKZPPMVBBKY-UHFFFAOYSA-N
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Description

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate is a chemical compound with the molecular formula C17H14N2O4 It is known for its unique structure, which includes a cyano group and a dimethyl-pyridinyl moiety attached to a methyl terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridine with 4-methyl terephthalic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Cyano-4,6-dimethyl-2-pyridinyl) 4-methyl terephthalate involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl moiety play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Properties

IUPAC Name

4-O-(3-cyano-4,6-dimethylpyridin-2-yl) 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-8-11(2)19-15(14(10)9-18)23-17(21)13-6-4-12(5-7-13)16(20)22-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUJKZPPMVBBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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